molecular formula C15H14BrNO2 B2749155 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol CAS No. 338750-58-6

4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol

Cat. No.: B2749155
CAS No.: 338750-58-6
M. Wt: 320.186
InChI Key: MQBZAJXPCGJYSZ-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol is an organic compound with the molecular formula C15H14BrNO2 and a molecular weight of 320.18 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and an imino group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol is utilized in various scientific research fields, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol typically involves the following steps:

    Methoxylation: The addition of a methoxy group to the benzene ring.

    Imination: The formation of an imino group by reacting with 4-methylphenylamine.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper compounds to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are also more stringent to handle the hazardous chemicals involved.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bromine atom and methoxy group can also participate in various interactions, affecting the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}benzenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-bromo-2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2/c1-10-3-5-13(6-4-10)17-9-11-7-12(16)8-14(19-2)15(11)18/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBZAJXPCGJYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C(=CC(=C2)Br)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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